molecular formula C13H17ClN2O2 B1439586 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride CAS No. 153050-74-9

1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride

Cat. No.: B1439586
CAS No.: 153050-74-9
M. Wt: 268.74 g/mol
InChI Key: UXHKXQXRIXRKAY-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride typically involves the reaction of indole derivatives with dimethylaminoethyl groups under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions to form the indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Common reagents include halogens and nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychedelic compound.

Biological Activity

1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride, often referred to as a derivative of indole, has garnered attention for its potential biological activities, particularly in immunomodulation and cancer treatment. This compound is structurally related to several biologically active molecules and has been studied for its effects on various biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16ClN2O2\text{C}_{12}\text{H}_{16}\text{ClN}_{2}\text{O}_{2}

Research indicates that this compound may modulate immune responses by influencing T helper (Th) cells and interleukin production. Specifically, it appears to affect the transcription of interleukin-4 (IL-4), a cytokine crucial for immune response regulation. IL-4 plays a significant role in B cell differentiation and the class switching of immunoglobulins, which is vital for effective immune function .

Biological Activity Overview

The biological activities associated with this compound include:

  • Immunomodulation : The compound has shown potential in modulating immune responses, particularly through the regulation of IL-4 production. This modulation can influence the differentiation and activation of various immune cells, including B cells and T cells .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The exact mechanisms remain under investigation, but there is evidence suggesting that it may interact with specific pathways involved in tumor growth .

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-722.54Induction of apoptosis
A5495.08Cell cycle arrest and apoptosis
HCT1166.48Inhibition of proliferation

These findings indicate a promising profile for anticancer applications, particularly against breast and lung cancer cell lines.

Case Studies

In a notable case study involving murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics, enhancing their efficacy while reducing side effects .

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]indole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-14(2)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHKXQXRIXRKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.